Pirazolac

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

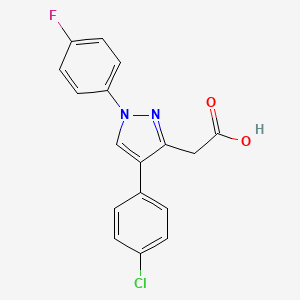

2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c18-12-3-1-11(2-4-12)15-10-21(20-16(15)9-17(22)23)14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMFWQIVVMITPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(N=C2CC(=O)O)C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221233 | |

| Record name | Pirazolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71002-09-0 | |

| Record name | Pirazolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71002-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirazolac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071002090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirazolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirazolac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRAZOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWY2578LP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pirazolac's Mechanism of Action on Cyclooxygenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclooxygenase and the Inflammatory Pathway

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are the primary targets of NSAIDs.[2] There are two main isoforms, COX-1 and COX-2, which, despite sharing a similar structure, have distinct physiological and pathological roles.

-

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection, regulation of renal blood flow, and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines and growth factors. It is the primary source of prostaglandins at sites of inflammation.

The inhibition of COX enzymes by NSAIDs like Pirazolac reduces the production of prostaglandins, thereby mitigating pain and inflammation.[2] The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

This compound's Interaction with Cyclooxygenase

This compound exerts its anti-inflammatory effects by primarily targeting the COX-1 and COX-2 enzymes.[2] By inhibiting these enzymes, this compound blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] A study on human gastric mucosa indicated that this compound inhibits the accumulation of prostanoids in a concentration-dependent manner. Notably, this inhibition was found to be less potent than that of indomethacin, a non-selective COX inhibitor. This observation may account for the potentially lower incidence of gastric damage associated with this compound.

While this compound is known to inhibit both COX isoforms, the precise kinetics and selectivity of this inhibition are not well-documented in the available scientific literature. For context, other NSAIDs containing a pyrazole moiety have demonstrated varying degrees of selectivity. For instance, celecoxib is a well-known COX-2 selective inhibitor.

Signaling Pathway of Cyclooxygenase Inhibition

The following diagram illustrates the general pathway of prostaglandin synthesis and the point of intervention for COX inhibitors like this compound.

Caption: General signaling pathway of prostaglandin synthesis and COX inhibition.

Quantitative Data on Cyclooxygenase Inhibition

As of the latest review of scientific literature, specific IC50 or Ki values for this compound's inhibition of COX-1 and COX-2 are not publicly available. To provide a frame of reference for researchers, the following table summarizes the inhibitory concentrations (IC50) for other commonly studied NSAIDs.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| This compound | Not Available | Not Available | Not Available | |

| Celecoxib | 82 | 6.8 | 12 | |

| Diclofenac | 0.076 | 0.026 | 2.9 | |

| Ibuprofen | 12 | 80 | 0.15 | |

| Indomethacin | 0.0090 | 0.31 | 0.029 | |

| Meloxicam | 37 | 6.1 | 6.1 | |

| Rofecoxib | > 100 | 25 | > 4.0 |

Note: The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher value indicates greater selectivity for COX-2. The data presented is from a study using human peripheral monocytes and may vary depending on the assay conditions.

Experimental Protocols for Assessing COX Inhibition

To determine the inhibitory activity and selectivity of a compound like this compound, a variety of in vitro assays can be employed. Below is a generalized protocol for a whole-blood assay, which closely mimics the physiological environment.

Human Whole-Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a human whole-blood matrix.

Materials:

-

Heparinized whole blood from healthy human volunteers.

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Arachidonic acid.

-

Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits.

-

Phosphate-buffered saline (PBS).

-

Incubator, centrifuge, and microplate reader.

Methodology:

-

Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Collect the blood into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay (TXB2 Production): a. Aliquot 1 mL of whole blood into tubes. b. Add various concentrations of the test compound or vehicle control. c. Incubate for 1 hour at 37°C to allow for drug-enzyme interaction. d. Allow the blood to clot at 37°C for 1 hour to stimulate platelet COX-1 activity and subsequent TXB2 production. e. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum. f. Collect the serum and store it at -80°C until analysis. g. Measure the TXB2 concentration in the serum using a specific ELISA kit.

-

COX-2 Assay (PGE2 Production): a. Aliquot 1 mL of whole blood into tubes. b. Add various concentrations of the test compound or vehicle control. c. Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes. d. Incubate for 24 hours at 37°C. e. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. f. Collect the plasma and store it at -80°C until analysis. g. Measure the PGE2 concentration in the plasma using a specific ELISA kit.

-

Data Analysis: a. Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the COX-1 and COX-2 inhibitory activity of a test compound.

References

An In-Depth Technical Guide to the Chemical Properties and Biological Activity of Pirazolac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirazolac (4-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-acetic acid) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the heterocyclic acetic acid class.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed information on its synthesis, spectroscopic characterization, and mechanism of action as a cyclooxygenase (COX) inhibitor is presented. This guide is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Identification

This compound is a synthetic compound with a pyrazole core substituted with chlorophenyl, fluorophenyl, and acetic acid moieties.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid | [1] |

| CAS Number | 71002-09-0 | [2] |

| Molecular Formula | C17H12ClFN2O2 | [2] |

| Molecular Weight | 330.74 g/mol | [2] |

| SMILES | C1=CC(=CC=C1C2=CN(N=C2CC(=O)O)C3=CC=C(C=C3)F)Cl | |

| InChI | InChI=1S/C17H12ClFN2O2/c18-12-3-1-11(2-4-12)15-10-21(20-16(15)9-17(22)23)14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,22,23) |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Method | Reference |

| Melting Point | 148-149 °C (from ethanol + water) 135-136 °C (from toluene) | Capillary Melting Point | |

| Solubility | Soluble in DMSO | Not specified | |

| pKa | Data not available | Potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis are suitable methods. | - |

| LogP | Data not available | Shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC) are common methods. | - |

Synthesis

Proposed Synthetic Pathway:

A plausible synthetic route for this compound would involve the reaction of ethyl 4-(4-chlorophenyl)-2-(4-fluorophenylhydrazono)-3-oxobutanoate with a suitable acidic or basic catalyst to induce cyclization and subsequent hydrolysis of the ester to yield the final carboxylic acid product.

Experimental Protocol (General for Knorr Pyrazole Synthesis):

-

Formation of the Hydrazone: A solution of a β-ketoester (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is treated with a substituted hydrazine (1-1.2 equivalents). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the hydrazone intermediate.

-

Cyclization: The hydrazone is then heated, often in the presence of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid), to promote intramolecular cyclization to the pyrazole ring.

-

Ester Hydrolysis: The resulting pyrazole ester is hydrolyzed to the corresponding carboxylic acid using standard procedures, such as heating with an aqueous solution of a strong base (e.g., sodium hydroxide, potassium hydroxide) followed by acidification.

-

Purification: The final product is purified by recrystallization from an appropriate solvent system.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound. While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from similar pyrazole derivatives.

Table 3: Predicted Spectroscopic Characteristics of this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons (multiplets in the region of δ 7.0-8.0 ppm) - Methylene protons of the acetic acid group (singlet around δ 3.5-4.0 ppm) - Pyrazole ring proton (singlet around δ 6.0-6.5 ppm) - Carboxylic acid proton (broad singlet, variable chemical shift) |

| ¹³C NMR | - Aromatic carbons (signals in the region of δ 115-140 ppm) - Pyrazole ring carbons (signals in the region of δ 100-150 ppm) - Methylene carbon (signal around δ 30-40 ppm) - Carbonyl carbon of the carboxylic acid (signal around δ 170-180 ppm) |

| IR (Infrared) | - O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹) - C=O stretch of the carboxylic acid (strong band around 1700-1725 cm⁻¹) - C=C and C=N stretching of the aromatic and pyrazole rings (bands in the region of 1400-1600 cm⁻¹) - C-Cl and C-F stretching vibrations (in the fingerprint region) |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (330.74) - Fragmentation pattern showing loss of the carboxylic acid group (-COOH, m/z 45) and other characteristic fragments of the pyrazole and aromatic rings. |

Mechanism of Action and Biological Activity

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound:

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Quantitative Biological Data:

Table 4: Summary of Clinical Trial Data for this compound in Rheumatoid Arthritis

| Study Design | Comparison | Key Findings | Reference |

| 4-week double-blind crossover study | 300 mg AM/600 mg PM vs. 450 mg AM/450 mg PM | Both dosage regimens produced significant improvement in disease activity. |

Experimental Protocol for Cyclooxygenase (COX) Inhibition Assay (General):

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is the in vitro enzyme immunoassay (EIA).

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme in a reaction buffer.

-

Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

-

Reaction Termination: The reaction is stopped after a specific time period.

-

Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a well-characterized non-steroidal anti-inflammatory drug with a clear mechanism of action involving the inhibition of cyclooxygenase enzymes. This technical guide has summarized its chemical structure, physicochemical properties, and biological activity based on available scientific literature. Further research to determine precise quantitative values for its physicochemical properties, such as pKa and LogP, as well as its specific IC50 values for COX-1 and COX-2, would provide a more complete profile of this compound for drug development purposes. The provided information serves as a valuable resource for scientists and researchers in the field of medicinal chemistry and pharmacology.

References

Pirazolac: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of Pirazolac, a non-steroidal anti-inflammatory drug (NSAID). The information is compiled to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction

This compound is a pyrazole-derived NSAID that has demonstrated efficacy in the management of inflammatory conditions, such as rheumatoid arthritis. Like other NSAIDs, its primary mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation, pain, and fever. This guide will delve into the history of its development, from its chemical synthesis to its preclinical and clinical evaluation.

Discovery and Synthesis

A probable synthetic pathway for this compound would likely involve a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a well-established method for constructing the pyrazole ring. Subsequent modifications would then be carried out to introduce the specific substituents found in the this compound molecule.

Plausible Synthetic Pathway for this compound:

Caption: Plausible synthetic route for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] There are two main isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate inflammation and pain.

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.

Prostaglandin Synthesis Pathway and Site of this compound Action:

Caption: Inhibition of prostaglandin synthesis by this compound.

Preclinical Development

The preclinical development of a novel NSAID like this compound typically involves a series of in vitro and in vivo studies to characterize its pharmacological and toxicological profile.

In Vitro Studies

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of this compound against COX-1 and COX-2 can be determined using a whole-blood assay or with purified recombinant enzymes.

-

Enzyme Source: Human recombinant COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin E2 (PGE2).

-

Procedure:

-

The COX enzyme is pre-incubated with various concentrations of this compound or a vehicle control.

-

The reaction is initiated by the addition of arachidonic acid.

-

After a defined incubation period, the reaction is stopped.

-

The concentration of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Studies

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a widely used and well-characterized model of acute inflammation.

-

Animals: Male Wistar rats (150-200g).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

This compound, a reference NSAID (e.g., indomethacin), or vehicle is administered orally.

-

After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice (Analgesic Activity)

This model is used to assess peripheral analgesic activity.

-

Animals: Male Swiss albino mice (20-25g).

-

Procedure:

-

This compound, a reference analgesic (e.g., aspirin), or vehicle is administered orally.

-

After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

-

The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: The percentage of protection against writhing is calculated for each group compared to the vehicle-treated control group.

Experimental Workflow for Preclinical Evaluation:

Caption: Preclinical development workflow for an NSAID.

Quantitative Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 7.6 | 0.04 | 190 |

| Lonazolac analogue | 15.2 | 0.8 | 19 |

| Generic Pyrazole 1 | >100 | 1.5 | >66 |

| Generic Pyrazole 2 | 25 | 0.5 | 50 |

Data are illustrative and compiled from various sources on pyrazole-based NSAIDs.

Clinical Development

This compound has been investigated in clinical trials for the treatment of rheumatoid arthritis.

Phase II/III Clinical Trial in Rheumatoid Arthritis

A differential dosing study was conducted to evaluate the efficacy and safety of this compound in patients with rheumatoid arthritis.

Study Design:

-

Phase: Not explicitly stated, but likely Phase II or III.

-

Design: A 4-week, double-blind, crossover study.

-

Participants: 24 patients with classical or definite rheumatoid arthritis.

-

Intervention: Patients were randomized to receive one of two dosage regimens for 2 weeks, and then crossed over to the other regimen for the subsequent 2 weeks:

-

Regimen A: 300 mg in the morning and 600 mg at night.

-

Regimen B: 450 mg in the morning and 450 mg in the evening.

-

-

Primary Efficacy Endpoints: Physician's assessment of disease activity, and patient-reported pain and stiffness using a visual analogue scale (VAS).

Results:

-

Both dosage regimens produced a significant improvement in all assessed parameters compared to baseline.

-

There was no statistically significant difference in efficacy between the two dosage regimens.

-

In a patient preference assessment, 14 out of 23 patients who completed the study preferred the 300 mg/600 mg regimen, while 7 preferred the 450 mg/450 mg regimen.[2]

-

This compound was reported to be well-tolerated, with only a few patients reporting mild gastrointestinal and skin-related side effects.[2]

Clinical Trial Workflow:

Caption: Standard clinical trial phases for drug development.

Pharmacokinetics

Pharmacokinetic studies in human subjects have revealed the following key characteristics of this compound:

-

Absorption: Rapidly and completely absorbed following oral administration.[3]

-

Protein Binding: Highly bound to plasma albumin (>99%).[3]

-

Distribution: Penetrates easily into the synovial fluid.

-

Metabolism: Primarily metabolized via glucuronic acid conjugation.

-

Elimination: Mainly excreted in the urine.

-

Half-life: An intermediate elimination half-life of approximately 17 hours, which is independent of age or sex.

The pharmacokinetic profile of this compound allows for twice-daily dosing, which helps in maintaining relatively constant plasma levels, avoiding the large fluctuations seen with short-acting NSAIDs and the potential for accumulation observed with long-acting agents.

Conclusion

This compound is a pyrazole-containing NSAID with a well-defined mechanism of action involving the inhibition of prostaglandin synthesis. Its development has followed a conventional path, including preclinical evaluation of its anti-inflammatory and analgesic properties and clinical assessment of its efficacy and safety in patients with rheumatoid arthritis. The pharmacokinetic profile of this compound supports a convenient twice-daily dosing regimen. While specific quantitative data on its COX-1/COX-2 inhibitory potency are not widely published, its clinical performance and tolerability suggest it is an effective anti-inflammatory agent. This technical guide provides a foundational understanding of the discovery and development history of this compound for professionals in the field of drug research and development.

References

The Pharmacological Profile of Pirazolac: A Technical Guide

Introduction

Pirazolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of heterocyclic acetic acid derivatives.[1] It has been investigated for its therapeutic potential in managing inflammatory conditions, particularly rheumatoid arthritis. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and clinical findings. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological research.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking the activity of COX enzymes, this compound reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[2]

This compound has also been suggested to possess immunomodulatory properties by interacting with receptors on immune cells, which may contribute to its therapeutic effects in autoimmune conditions like rheumatoid arthritis.[2]

Pharmacodynamics

This compound's pharmacodynamic effects are centered on the inhibition of prostaglandin synthesis. In vitro studies on human gastric mucosa have demonstrated that this compound inhibits the accumulation of prostanoids in a concentration-dependent manner. Notably, this inhibitory effect was found to be less potent than that of indomethacin, which may contribute to a potentially better gastric tolerance profile for this compound.

In patients with rheumatoid arthritis, treatment with this compound has been shown to significantly reduce the levels of prostaglandin E2 (PGE2) in the synovial fluid.

Pharmacokinetics

This compound is characterized by rapid and complete absorption following oral administration. Its bioavailability is consistent across different dose levels. The drug exhibits a high degree of binding to plasma albumins, exceeding 99%.

The pharmacokinetic profile of this compound follows first-order kinetics within the therapeutic dose range. It has an intermediate elimination half-life of approximately 17 hours, which is independent of age and sex. The primary route of elimination is through metabolism, with this compound being entirely conjugated with glucuronic acid before excretion, mainly in the urine. This pharmacokinetic profile allows for twice-daily dosing, which helps in maintaining relatively stable plasma concentrations.

Table 1: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Absorption | Rapid and complete | |

| Bioavailability | High and dose-independent | |

| Plasma Protein Binding | > 99% (to albumin) | |

| Elimination Half-life (t½) | ~17 hours | |

| Metabolism | Complete conjugation with glucuronic acid | |

| Excretion | Primarily in urine | |

| Cmax (50 mg oral dose) | 6 μg/ml | |

| Tmax (50 mg oral dose) | ~20 minutes | |

| Elimination Phases | Biphasic: t½α ~3 hours, t½β ~16 hours |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not extensively available in the public domain. However, based on published studies, the following experimental systems and methodologies have been utilized:

-

Inhibition of Prostanoid Synthesis in Human Gastric Mucosa: This was assessed in vitro using incubates of human gastric mucosa. The accumulation of prostanoids was measured to determine the inhibitory effect of this compound.

-

Analysis of Arachidonic Acid Metabolites in Synovial Fluid: In clinical studies involving rheumatoid arthritis patients, samples of synovial fluid were collected to measure the concentrations of PGE2 and other eicosanoids. High-performance liquid chromatography (HPLC) and radioimmunoassays were employed for the quantification of these metabolites.

-

Clinical Trials in Rheumatoid Arthritis: A double-blind, crossover study design has been used to evaluate the efficacy of different dosing regimens of this compound in patients with classical or definite rheumatoid arthritis. Assessments included physician evaluation of disease activity and patient-reported outcomes using visual analogue scales for pain and stiffness.

Clinical Studies

Clinical investigations of this compound have primarily focused on its efficacy and tolerability in patients with rheumatoid arthritis. A 4-week, double-blind, crossover study compared two different dosage regimens: 300 mg in the morning and 600 mg at night versus 450 mg twice daily. Both treatment schedules resulted in a significant improvement in the assessed parameters of disease activity, with no statistically significant difference between the two regimens. However, a patient preference was noted for the 300 mg/600 mg regimen. This compound was reported to be relatively well tolerated, with a low incidence of gastrointestinal and skin-related side effects.

Conclusion

This compound is a non-steroidal anti-inflammatory drug that effectively reduces prostaglandin synthesis through the inhibition of COX-1 and COX-2 enzymes. Its pharmacokinetic profile, characterized by rapid absorption, high plasma protein binding, and an intermediate elimination half-life, makes it suitable for sustained therapy in chronic inflammatory conditions such as rheumatoid arthritis. Clinical studies have demonstrated its efficacy in improving disease activity with a favorable tolerability profile. Further research to fully elucidate its potential immunomodulatory effects and to establish its comparative efficacy and safety against other NSAIDs would be beneficial.

References

Technical Guide: Pyrazolone and Pyrazoline Derivatives as Potential Inhibitors of SARS-CoV 3CL Protease

Disclaimer: No specific research findings for a compound named "Pirazolac" as a SARS-CoV 3CL protease inhibitor were identified in the available literature. This guide focuses on the broader classes of pyrazolone and pyrazoline compounds, which have been investigated for this purpose and may be related to the intended topic of inquiry.

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV.[1] It is responsible for cleaving the viral polyproteins into functional non-structural proteins.[1] Due to its critical role in the viral life cycle and the absence of a close human homolog, 3CLpro is a primary target for the development of antiviral drugs.[1] Among the various chemical scaffolds investigated, pyrazolone and pyrazoline derivatives have emerged as promising candidates for the inhibition of SARS-CoV 3CLpro.[2][3] This technical guide provides an in-depth overview of the current research on these compounds, including their inhibitory activity, the experimental protocols used for their evaluation, and their proposed mechanisms of action.

Quantitative Data on Inhibitory Activity

Several studies have evaluated the inhibitory potential of pyrazolone and pyrazoline derivatives against SARS-CoV and SARS-CoV-2 3CL protease. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these inhibitors. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for selected pyrazolone and pyrazoline compounds from various studies.

Table 1: Inhibitory Activity of Pyrazolone Derivatives against SARS-CoV 3CLpro

| Compound | Structure | IC50 (µM) | Reference |

| 2u | 4-((4-nitrobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 9.6 | |

| 2p | 4-((4-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 20.8 | |

| 2t | 4-((4-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 22.4 |

Table 2: Inhibitory Activity of Pyrazoline Derivatives against SARS-CoV-2 Mpro

| Compound | Structure | Apparent IC50 (µM) | Reference |

| EN82 | (a pyrazoline-based chloroacetamide ligand) | 0.16 | |

| PM-2-071 | (a trisubstituted pyrazoline) | <0.002 | |

| EN216 | (a pyrazoline-based chloroacetamide ligand) | 0.52 | |

| EN71 | (a pyrazoline-based chloroacetamide ligand) | 4.8 |

Experimental Protocols

The evaluation of potential 3CL protease inhibitors typically involves in vitro enzymatic assays and cell-based assays. A commonly used method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.

FRET-Based Enzyme Inhibition Assay

This assay measures the enzymatic activity of 3CL protease by monitoring the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Purified recombinant SARS-CoV 3CL protease

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

96-well or 384-well microplates (black, for fluorescence measurements)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference with the enzyme activity.

-

Enzyme and Compound Pre-incubation: Add a defined amount of purified 3CL protease to the wells of the microplate. Then, add the test compounds at various concentrations. Incubate the mixture for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair used in the substrate (e.g., excitation at 340-360 nm and emission at 460-480 nm for EDANS).

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Normalize the rates relative to a positive control (enzyme with substrate but no inhibitor) and a negative control (substrate only).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Cell-Based Assay

Cell-based assays are crucial for evaluating the antiviral activity of compounds in a more biologically relevant context.

Principle: These assays typically involve infecting a suitable cell line (e.g., Vero E6 cells) with SARS-CoV and then treating the cells with the test compound. The effectiveness of the compound is determined by measuring the reduction in viral replication, for example, by quantifying viral RNA or by observing the inhibition of the virus-induced cytopathic effect (CPE).

General Procedure:

-

Cell Seeding: Seed a suitable host cell line in microplates.

-

Infection and Treatment: Infect the cells with SARS-CoV at a specific multiplicity of infection (MOI). After a period of viral adsorption, the inoculum is removed, and the cells are treated with various concentrations of the test compound.

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for viral replication.

-

Assessment of Antiviral Activity: The antiviral effect can be quantified by various methods, including:

-

CPE Inhibition Assay: Visually scoring the reduction in cell death and morphological changes caused by the virus.

-

Viral RNA Quantification: Measuring the amount of viral RNA in the cell culture supernatant using quantitative reverse transcription PCR (qRT-PCR).

-

Plaque Reduction Assay: Counting the number of viral plaques to determine the reduction in infectious virus particles.

-

-

Data Analysis: Calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that reduces viral replication by 50%.

Visualization of Workflows and Mechanisms

Experimental Workflow for FRET-Based Screening

The following diagram illustrates the high-throughput screening workflow for identifying 3CL protease inhibitors using a FRET-based assay.

Caption: Workflow for FRET-based high-throughput screening of 3CLpro inhibitors.

Mechanism of 3CL Protease Inhibition

The SARS-CoV 3CL protease is a cysteine protease. Its active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41. The catalytic mechanism involves the nucleophilic attack of the cysteine thiol on the amide carbonyl carbon of the substrate. Inhibitors can block this process by binding to the active site.

References

In-vitro Anti-inflammatory Activity of Pirazolac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirazolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of compounds. Its therapeutic effects are primarily attributed to its ability to modulate the inflammatory response. This technical guide provides an in-depth overview of the in-vitro anti-inflammatory activity of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the associated signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally related pyrazole derivatives to provide a comprehensive understanding of its likely mechanisms of action.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as gastric cytoprotection, and COX-2, which is induced by inflammatory stimuli.[3]

Quantitative Data: COX-1 and COX-2 Inhibition

| Compound Class | Specific Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Pyrazole Derivatives | Compound 2a | 4.93 | 0.59 | 8.36 |

| Compound 2b | 6.52 | 0.70 | 9.31 | |

| Compound 4a | 4.02 | 0.69 | 5.83 | |

| Compound 6b | 16.5 | 2.80 | 5.89 | |

| Compound 7a | 8.91 | 1.05 | 8.49 | |

| Compound 8a | 7.54 | 0.92 | 8.20 | |

| Pyrazolo[1,5-a]quinazolines | Compound 13i | Not Reported | Not Reported (IC50 < 50 µM for NF-κB inhibition) | Not Applicable |

| Compound 16 | Not Reported | Not Reported (IC50 < 50 µM for NF-κB inhibition) | Not Applicable |

Data for pyrazole derivatives are from a study on lonazolac analogues and are presented as examples of the activity of this compound class.

Experimental Protocol: In-vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)

This assay is a robust method for evaluating the inhibitory activity of compounds on COX-1 and COX-2 in a physiologically relevant environment.[4][5]

Objective: To determine the IC50 values of a test compound (e.g., this compound) for COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood collected in tubes containing an anticoagulant (e.g., heparin).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli to induce COX-2 expression.

-

Arachidonic acid.

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

-

Phosphate-buffered saline (PBS).

-

Incubator, centrifuge, and microplate reader.

Workflow:

Figure 1: Workflow for COX-1 and COX-2 Inhibition Assay.

Procedure:

-

COX-1 Assay (TxB2 Production):

-

Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control.

-

Blood is allowed to clot at 37°C for a specified time, during which platelet activation leads to the production of TxB2 via COX-1.

-

Serum is collected by centrifugation.

-

TxB2 levels in the serum are quantified using an EIA kit.

-

-

COX-2 Assay (PGE2 Production):

-

Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control.

-

LPS is added to the blood samples to induce the expression of COX-2 in monocytes.

-

The samples are incubated at 37°C for a period to allow for COX-2 expression and subsequent PGE2 production.

-

Plasma is collected by centrifugation.

-

PGE2 levels in the plasma are quantified using an EIA kit.

-

-

Data Analysis:

-

The percentage inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of this compound relative to the vehicle control.

-

IC50 values are determined by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Modulation of Pro-inflammatory Cytokines

This compound and related compounds may also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a crucial role in amplifying and perpetuating the inflammatory cascade.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

| Compound Class | Specific Compound | Cell Line | Stimulant | Cytokine Inhibited | IC50 (µM) |

| Pyrazole-containing compound | Not Specified | L929 cells | TNF-α | TNF-α-induced apoptosis | 0.41 |

| Pyrazole-containing compound | Not Specified | HUVEC | TNF-α | VCAM expression | 24.4 |

| Oxyphenylbutazone hydrate | Not Applicable | IL-6-dependent hybridoma | Not Applicable | IL-6 bioactivity | 7.5 |

| Meclofenamic acid sodium salt | Not Applicable | IL-6-dependent hybridoma | Not Applicable | IL-6 bioactivity | 31.9 |

| Sulindac | Not Applicable | IL-6-dependent hybridoma | Not Applicable | IL-6 bioactivity | 74.9 |

Data for pyrazole-containing compounds are from a patent disclosure and highlight the potential for this class of molecules to modulate TNF-α signaling. Data for other NSAIDs on IL-6 bioactivity are provided for context.

Experimental Protocol: In-vitro Pro-inflammatory Cytokine Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of a compound on the production of TNF-α and IL-6 from cultured macrophages.

Objective: To determine the IC50 of a test compound (e.g., this compound) for the inhibition of LPS-induced TNF-α and IL-6 production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compound (this compound) dissolved in a suitable solvent.

-

Lipopolysaccharide (LPS).

-

ELISA kits for mouse TNF-α and IL-6.

-

Cell culture plates, incubator, and microplate reader.

Workflow:

Figure 2: Workflow for Pro-inflammatory Cytokine Inhibition Assay.

Procedure:

-

Cell Culture and Treatment:

-

RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are then pre-treated with various concentrations of this compound for a short period.

-

LPS is added to the wells to stimulate the production of pro-inflammatory cytokines.

-

The plate is incubated for a sufficient time (e.g., 24 hours) to allow for cytokine secretion.

-

-

Cytokine Quantification (ELISA):

-

The cell culture supernatants are collected.

-

The concentrations of TNF-α and IL-6 in the supernatants are measured using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage inhibition of TNF-α and IL-6 production is calculated for each this compound concentration.

-

IC50 values are determined by plotting the percentage inhibition against the log of the this compound concentration.

-

Impact on Inflammatory Signaling Pathways

The anti-inflammatory effects of pyrazole derivatives may extend beyond the inhibition of prostaglandin and cytokine production to the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Figure 3: Simplified NF-κB Signaling Pathway.

Experimental Protocol: NF-κB Reporter Gene Assay

This assay provides a quantitative measure of NF-κB activation in response to a stimulus and the inhibitory effect of a test compound.

Objective: To determine if a test compound (e.g., this compound) inhibits TNF-α-induced NF-κB activation.

Materials:

-

A cell line stably transfected with an NF-κB-responsive reporter gene construct (e.g., luciferase or green fluorescent protein).

-

Cell culture medium and reagents.

-

Test compound (this compound).

-

TNF-α as a stimulant.

-

Luciferase assay reagent (if using a luciferase reporter).

-

Luminometer or fluorescence plate reader.

Procedure:

-

Cell Culture and Treatment:

-

The reporter cell line is seeded in a 96-well plate.

-

Cells are pre-treated with various concentrations of this compound.

-

TNF-α is added to stimulate the NF-κB pathway.

-

The plate is incubated to allow for reporter gene expression.

-

-

Reporter Gene Quantification:

-

For a luciferase reporter, the cells are lysed, and the luciferase assay reagent is added. Luminescence is measured using a luminometer.

-

For a fluorescent protein reporter, fluorescence is measured directly in the plate using a fluorescence plate reader.

-

-

Data Analysis:

-

The percentage inhibition of reporter gene expression is calculated for each this compound concentration.

-

An IC50 value can be determined from the dose-response curve.

-

MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) are involved in a variety of cellular processes, including the inflammatory response. Activation of these kinases through phosphorylation can lead to the production of pro-inflammatory mediators.

Figure 4: Simplified MAPK Signaling Pathway.

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

Western blotting is a standard technique to assess the phosphorylation status of specific proteins, providing a measure of kinase activation.

Objective: To determine if a test compound (e.g., this compound) inhibits the phosphorylation of MAPK proteins (e.g., p38, ERK1/2) in response to an inflammatory stimulus.

Materials:

-

A suitable cell line (e.g., RAW 264.7 macrophages).

-

Cell culture reagents.

-

Test compound (this compound).

-

Stimulant (e.g., LPS).

-

Lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus and membranes.

-

Primary antibodies specific for total and phosphorylated forms of the MAPK of interest (e.g., anti-p38 and anti-phospho-p38).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Cells are treated with this compound and then stimulated with LPS.

-

Cells are lysed to extract total protein.

-

-

SDS-PAGE and Western Blotting:

-

Protein lysates are separated by size using SDS-PAGE.

-

Proteins are transferred to a membrane.

-

-

Immunodetection:

-

The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target MAPK.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate.

-

The membrane can be stripped and re-probed with an antibody for the total form of the MAPK to ensure equal protein loading.

-

-

Data Analysis:

-

The band intensities for the phosphorylated and total proteins are quantified.

-

The ratio of phosphorylated to total protein is calculated to determine the effect of this compound on MAPK activation.

-

Conclusion

This compound, as a member of the pyrazole class of NSAIDs, exhibits its anti-inflammatory activity primarily through the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, evidence from related compounds suggests it likely also modulates the production of pro-inflammatory cytokines and may interfere with key inflammatory signaling pathways such as NF-κB and MAPK. The experimental protocols detailed in this guide provide a framework for the comprehensive in-vitro evaluation of this compound and other novel anti-inflammatory agents. Further research to generate specific quantitative data for this compound will be crucial for a complete understanding of its pharmacological profile and for guiding its optimal therapeutic use.

References

- 1. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]

- 2. Effect of this compound on prostanoid synthesis by human gastric mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirazolac: A Technical Guide to On-Target and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirazolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of compounds. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, key mediators of inflammation and pain. This technical guide provides a comprehensive overview of the on-target and off-target effects of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a pyrazole derivative that has been investigated for its anti-inflammatory and analgesic properties.[1] Like other NSAIDs, its therapeutic effects are primarily attributed to the modulation of the arachidonic acid cascade. Understanding the precise molecular targets and potential off-target interactions of this compound is crucial for a comprehensive assessment of its efficacy and safety profile.

On-Target Effects: Cyclooxygenase Inhibition

The principal on-target effect of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2]

Quantitative Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Celecoxib | 82 | 6.8 | 12 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Piroxicam | 47 | 25 | 1.9 |

| Note: Data compiled from a study using human peripheral monocytes.[3] |

Inhibition of Prostaglandin Synthesis

This compound has been shown to inhibit the synthesis of prostanoids in a concentration-dependent manner. One study on human gastric mucosa demonstrated that this compound inhibited the accumulation of prostanoids, although to a lesser extent than indomethacin.[2] This may contribute to a potentially more favorable gastrointestinal safety profile.

Off-Target Effects

The off-target effects of a drug candidate are critical considerations in drug development, as they can lead to unforeseen adverse events. For pyrazole-containing compounds, a range of off-target activities have been reported.

Potential Off-Target Interactions

While a specific off-target binding profile for this compound is not extensively documented, general concerns for NSAIDs and pyrazole derivatives include:

-

Gastrointestinal Tract: Inhibition of COX-1 in the gastric mucosa can lead to decreased production of protective prostaglandins, increasing the risk of ulcers and bleeding.[4]

-

Renal System: Prostaglandins play a role in maintaining renal blood flow. Inhibition of their synthesis can lead to renal adverse effects.

-

Cardiovascular System: Some NSAIDs have been associated with an increased risk of cardiovascular events.

-

hERG Channel: Inhibition of the hERG potassium channel can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.

-

Cytochrome P450 (CYP) Enzymes: Inhibition or induction of CYP enzymes can lead to drug-drug interactions.

Observed Adverse Events in Clinical Trials

A clinical study involving patients with rheumatoid arthritis reported the following side effects with this compound administration:

| Adverse Event | Number of Patients Reporting (out of 23) |

| Gastrointestinal Side-effects | 2 |

| Skin Side-effects | 3 |

| Data from a 4-week double-blind crossover study. |

Signaling Pathways

Arachidonic Acid Metabolism Pathway

This compound's primary target, the COX enzymes, are central to the arachidonic acid metabolism pathway.

Figure 1: Inhibition of the Arachidonic Acid Metabolism Pathway by this compound.

Prostaglandin E2 Signaling Pathway

The inhibition of prostaglandin synthesis by this compound ultimately affects downstream signaling pathways, such as the Prostaglandin E2 (PGE2) pathway, which is involved in inflammation and pain.

Figure 2: Overview of the Prostaglandin E2 Signaling Pathway.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibition of COX-1 and COX-2.

Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Test compound (e.g., this compound) and reference inhibitor (e.g., indomethacin)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of enzymes, substrate, cofactor, and test compounds in appropriate solvents.

-

Assay Setup: To each well of a 96-well plate, add Tris-HCl buffer, heme, and either COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add serial dilutions of the test compound or reference inhibitor to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 3: Experimental Workflow for a Cyclooxygenase Inhibition Assay.

Prostaglandin Synthesis Assay (in vitro)

This protocol describes a general method for measuring the effect of a compound on prostaglandin synthesis in a cell-based or tissue-based assay.

Objective: To quantify the inhibition of prostaglandin (e.g., PGE2) synthesis by a test compound.

Materials:

-

Cell culture (e.g., macrophages) or tissue homogenates (e.g., gastric mucosa)

-

Lipopolysaccharide (LPS) or other inflammatory stimulus (for cell-based assays)

-

Test compound (e.g., this compound)

-

Prostaglandin E2 (PGE2) ELISA kit

-

Cell culture medium or appropriate buffer

-

Microplate reader

Procedure:

-

Cell/Tissue Preparation: Culture cells to the desired confluency or prepare tissue homogenates.

-

Treatment: Treat the cells or tissue homogenates with various concentrations of the test compound for a specified period. Include a vehicle control.

-

Stimulation (for cell-based assays): Add an inflammatory stimulus (e.g., LPS) to induce prostaglandin synthesis and incubate for an appropriate time.

-

Sample Collection: Collect the cell culture supernatant or the supernatant from the tissue homogenate incubation.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the collected samples using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of PGE2 synthesis for each concentration of the test compound relative to the stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Figure 4: Experimental Workflow for a Prostaglandin Synthesis Assay.

Conclusion

This compound demonstrates its therapeutic potential as an anti-inflammatory agent through the targeted inhibition of COX enzymes and the subsequent reduction of prostaglandin synthesis. While it appears to have a relatively favorable safety profile in short-term studies, a thorough investigation of its off-target effects is warranted for a complete risk-benefit assessment. The experimental protocols and pathway diagrams provided in this guide offer a framework for further research into the pharmacological properties of this compound and other pyrazole-based NSAIDs. Future studies should focus on obtaining precise quantitative data for its on-target and off-target activities to better inform its potential clinical applications.

References

- 1. d-nb.info [d-nb.info]

- 2. Effect of this compound on prostanoid synthesis by human gastric mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pedworld.ch [pedworld.ch]

- 4. Differential dosing study of this compound, a new non-steroidal anti-inflammatory agent, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Pathway of Pirazolac and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirazolac, a non-steroidal anti-inflammatory drug (NSAID), belongs to the pyrazole class of compounds, which are known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound (4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-acetic acid) and its derivatives. The synthesis of the core pyrazole scaffold and subsequent functionalization are detailed, drawing upon established methodologies for analogous compounds due to the absence of a publicly available, detailed experimental protocol for this compound itself. This document outlines the key chemical transformations, provides representative experimental procedures, and summarizes relevant quantitative data. Furthermore, visual representations of the synthetic pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from anti-inflammatory and analgesic to anticancer and antimicrobial agents.[1][2] this compound, chemically known as 4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-acetic acid, is a notable member of this family, recognized for its anti-inflammatory properties. The synthesis of such diaryl-substituted pyrazole acetic acids involves the construction of the central pyrazole ring followed by the introduction of the acetic acid moiety. This guide will detail a likely multi-step synthesis of this compound, based on well-established pyrazole synthesis reactions.

Core Synthesis Strategy

The synthesis of this compound can be logically divided into two main stages:

-

Formation of the Diaryl-Substituted Pyrazole Core: This involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine to form the pyrazole ring.

-

Introduction of the Acetic Acid Moiety: This step entails the functionalization of the pyrazole core at the C3-position to introduce the acetic acid side chain.

Synthesis of the Pyrazole Core: 1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazole

A common and effective method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine. In this proposed synthesis, a key intermediate is a substituted 1,3-dicarbonyl compound which can be synthesized from 4-chloroacetophenone.

Proposed Synthesis Pathway

The proposed pathway begins with the Claisen condensation of 4-chloroacetophenone with a suitable ester, such as diethyl oxalate, to form a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with 4-fluorophenylhydrazine to yield the desired diaryl-substituted pyrazole.

Caption: Proposed synthesis of the pyrazole core intermediate.

Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate (Intermediate 1)

-

To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add 4-chloroacetophenone dropwise at room temperature.

-

After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 12-16 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl 1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (Intermediate 2)

-

Dissolve Intermediate 1 and 4-fluorophenylhydrazine hydrochloride in glacial acetic acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazole ester.

Introduction of the Acetic Acid Moiety

The final step in the synthesis of this compound is the conversion of the ester group at the C3-position to a carboxylic acid. This is typically achieved through hydrolysis.

Caption: Final hydrolysis step to synthesize this compound.

Experimental Protocol (Representative)

Step 3: Synthesis of 4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-acetic acid (this compound)

-

Dissolve Intermediate 2 in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Reflux the mixture for 2-4 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary

| Compound | Starting Materials | Reagents/Solvents | Reaction Conditions | Yield (%) | Melting Point (°C) |

| 3,5-dimethyl-1-(p-chlorophenyl)-pyrazol-4-acetic acid | 3,3-diacetyl-propionic acid, p-chlorophenylhydrazine-sulfate, anhydrous sodium acetate | Glacial acetic acid | 60°C, 3 hours | 82 | 176-177 |

Synthesis of this compound Derivatives

The synthetic scheme for this compound can be adapted to produce a variety of derivatives by modifying the starting materials.

-

Variation of the Aryl Groups: By using different substituted acetophenones and arylhydrazines in the initial steps, a wide range of diaryl-substituted pyrazole cores can be synthesized.

-

Modification of the Acetic Acid Side Chain: The ester intermediate can be reacted with various nucleophiles to generate amides, or the carboxylic acid can be further functionalized.

Conclusion

This technical guide outlines a plausible and chemically sound synthetic pathway for this compound and its derivatives. The described multi-step synthesis, involving the formation of a pyrazole core via cyclocondensation followed by functional group manipulation, is a versatile strategy for accessing this class of compounds. While the provided experimental protocols are representative and based on analogous syntheses, they offer a solid foundation for researchers and drug development professionals working on the synthesis of this compound and related molecules. Further optimization of reaction conditions would be necessary to achieve high yields and purity for large-scale production.

References

Pirazolac: A Physicochemical and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirazolac (also known as ZK-76604) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of compounds.[1] Like other NSAIDs, its therapeutic effects are derived from its inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, lipid compounds that mediate inflammation and pain.[2] This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of this compound, intended to support research and development activities.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. These parameters are crucial for understanding the drug's behavior in biological systems and for formulation development.

| Property | Value | Source |

| IUPAC Name | 2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid | [3] |

| Chemical Formula | C₁₇H₁₂ClFN₂O₂ | [3] |

| Molecular Weight | 330.74 g/mol | [1] |

| Melting Point | 148-149 °C (from ethanol + water) | |

| 135-136 °C (from toluene) | ||

| pKa | Data not available | |

| logP | Data not available | |

| Solubility in DMSO | Soluble | |

| Aqueous Solubility | Data not available | |

| Ethanol Solubility | Data not available (crystallized from ethanol/water mixture) |

Solubility Profile

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of these pro-inflammatory molecules.

Prostaglandin Synthesis Pathway and Inhibition by this compound

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of COX-1 and COX-2 by this compound in the prostaglandin synthesis pathway.

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of this compound are not detailed in the available literature, standard methodologies for characterizing non-steroidal anti-inflammatory drugs (NSAIDs) can be applied.

Melting Point Determination (Capillary Method)

A common and straightforward method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.

Caption: Workflow for Melting Point Determination.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of an ionizable drug such as this compound, which contains a carboxylic acid moiety, can be determined by potentiometric titration. This involves titrating a solution of the compound with a standard solution of a base and monitoring the pH.

Caption: Workflow for pKa Determination by Potentiometric Titration.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution. The shake-flask method is a classic approach for its determination.

Caption: Workflow for logP Determination via the Shake-Flask Method.

Conclusion

This compound is a pyrazole-based NSAID with a well-understood mechanism of action targeting the COX enzymes. While its fundamental chemical identity is established, a comprehensive understanding of its physicochemical properties is hampered by the lack of publicly available quantitative data on its solubility, pKa, and logP. The experimental protocols outlined in this guide provide a framework for obtaining these critical parameters, which are essential for advancing the research and development of this compound as a therapeutic agent.

References

Pirazolac: A Comprehensive Technical Guide on its Biological Half-Life and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirazolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the heterocyclic acetic acid group.[1] Its clinical efficacy in treating rheumatic diseases is underpinned by its pharmacokinetic profile, particularly its biological half-life and metabolic pathway. This technical guide provides an in-depth overview of the current scientific understanding of this compound's half-life and metabolism, designed to support research and development activities. While extensive data exists for human subjects, information in other species is limited.

Biological Half-Life

The biological half-life of a drug is a critical pharmacokinetic parameter, influencing dosing frequency and the potential for accumulation. For this compound, the available data is primarily focused on human subjects.

Quantitative Data Summary

| Species | Half-Life (t½) | Route of Administration | Notes |

| Human | 17 hours[1] | Oral | Intermediate elimination half-life, independent of age or sex.[1] |